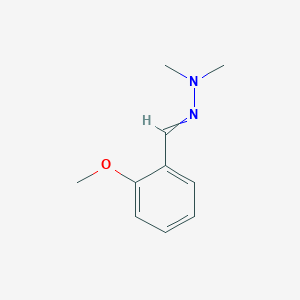
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an indenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the indenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The indenone core can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product is 2-(4-Aminophenyl)-3-phenyl-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrophenyl group may play a role in its reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)-1H-indene-1-one: Similar structure but lacks the phenyl group at the 3-position.
3-Phenyl-1H-inden-1-one: Lacks the nitrophenyl group.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the indenone core.
Uniqueness
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is unique due to the combination of the nitrophenyl and phenyl groups attached to the indenone core. This structural arrangement imparts specific chemical and physical properties that can be exploited in various applications.
Propiedades
Número CAS |
3513-39-1 |
|---|---|
Fórmula molecular |
C21H13NO3 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-3-phenylinden-1-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)20(21)15-10-12-16(13-11-15)22(24)25/h1-13H |
Clave InChI |
VWVBEXXYVRVMKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
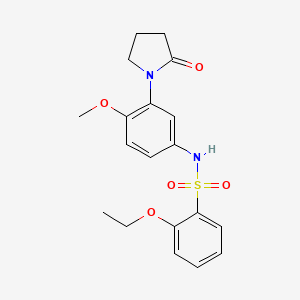
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)

![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
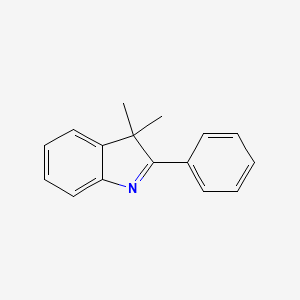
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
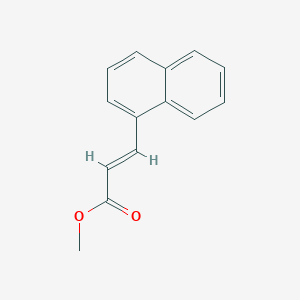
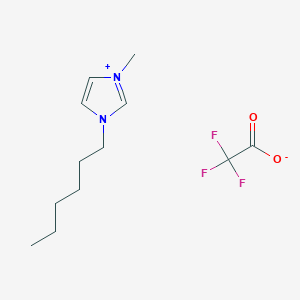

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
